3-(3-Trifluoromethylphenyl)picolinic acid
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Description
3-(3-Trifluoromethylphenyl)picolinic acid is a chemical compound with the molecular formula C13H8F3NO2 . It is a derivative of picolinic acid, which is a pyridine with a carboxylic acid (COOH) substituent at the 2-position .
Molecular Structure Analysis
The molecular structure of this compound consists of a picolinic acid core with a trifluoromethylphenyl group attached . The InChI code for this compound is 1S/C13H8F3NO2/c14-13(15,16)10-3-1-2-8(6-10)9-4-5-11(12(18)19)17-7-9/h1-7H, (H,18,19) .Mechanism of Action
Target of Action
The primary target of 3-(3-Trifluoromethylphenyl)picolinic acid is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
This compound works by binding to ZFPs . This binding changes the structures of ZFPs and disrupts zinc binding, thereby inhibiting their function .
Biochemical Pathways
It is known that the compound plays a role in theSuzuki–Miyaura (SM) coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
The binding of this compound to ZFPs leads to the disruption of zinc binding, which inhibits the function of ZFPs . This can have various molecular and cellular effects, depending on the specific roles of the targeted ZFPs.
Action Environment
It is known that the compound is used in the sm coupling reaction, which is known for its mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)9-4-1-3-8(7-9)10-5-2-6-17-11(10)12(18)19/h1-7H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAWKQCCRQEYHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(N=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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